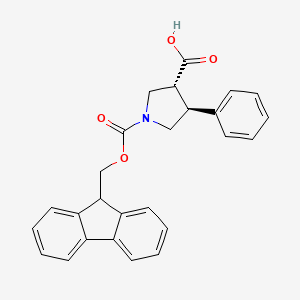

![molecular formula C11H7BrClF3N2O2 B1404742 Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355170-29-4](/img/structure/B1404742.png)

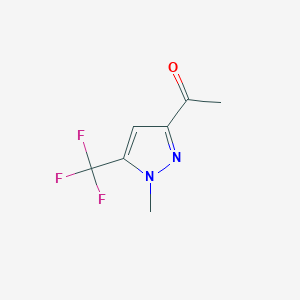

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

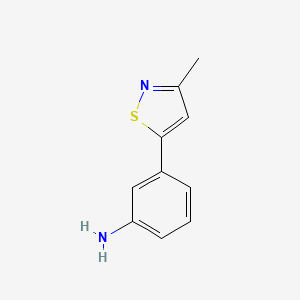

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H8BrClF3N2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes the compound , has been a topic of interest in recent years . A common method involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which offers advantages such as greater selectivity, rapid synthesis, and environmental friendliness .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 337.1 . It is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives, such as Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcasing its versatility in creating complex molecules (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).

Novel Compound Synthesis : The compound has also facilitated the creation of novel imidazo[1,2-a]pyrimidine compounds, underscoring its utility in the development of new chemical entities (Liu, 2013).

Fluorescent Probe Development : Certain derivatives of this compound have been used to develop efficient fluorescent probes for mercury ion, demonstrating its potential in environmental and analytical chemistry (Shao, Pang, Yan, Shi, & Cheng, 2011).

Chemical Properties and Reactions

Reactivity Studies : The compound has been a key subject in studying the reactivity of various chemical groups, providing insights into chemical behaviors and reaction mechanisms. This includes investigations into how its structure affects NMR spectral changes (Dahmani, Kandri Rodi, Luis, Essassi, & El Ammari, 2011).

Catalysis and Synthesis Processes : Research has been conducted on the use of this compound in catalysis and as a starting material in synthesis processes, highlighting its importance in chemical manufacturing and organic synthesis (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Biological and Medicinal Chemistry Applications

- Antibacterial Activity : Some derivatives of this compound have shown potential in antibacterial applications, indicating its relevance in the development of new antimicrobial agents (Prasad, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Mechanism of Action

Target of Action

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been known to interact with various biological targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .

Mode of Action

The negative potential region in the o1 atom on the carbonyl group indicates that this region is more likely to provide electrons, suggesting a possible site for nucleophilic attack .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity . They have shown antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(12)18-4-5(11(14,15)16)3-6(13)9(18)17-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAWNHDHLNSYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

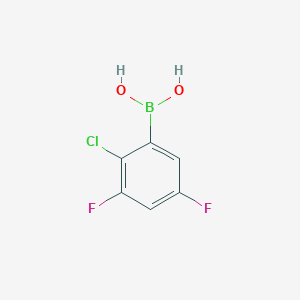

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)

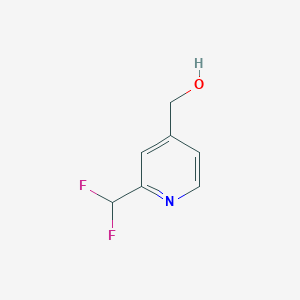

![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)